9-Formyljulolidine

Catalog No.
S1800810
CAS No.
M.F
C13H15NO
M. Wt
201.26
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Formyljulolidine

Product Name

9-Formyljulolidine

Molecular Formula

C13H15NO

Molecular Weight

201.26

9-Formyljulolidine is an organic compound belonging to the julolidine family, characterized by its unique structure that includes a formyl group attached to the julolidine framework. The molecular formula of 9-formyljulolidine is C13H13NC_{13}H_{13}N, and it has a molecular weight of approximately 199.25 g/mol. This compound exists as a solid at room temperature and is often presented as a white to amber powder. Its melting point ranges from 70°C to 74°C, indicating its relatively stable solid state under standard conditions .

, primarily due to the reactivity of its formyl group. Notable reactions include:

  • Oxidation: 9-Formyljulolidine can be oxidized via microwave-assisted Willgerodt-Kindler reactions, yielding derivatives such as N-piperidine or N-morpholine julolidine-9-thioamide .
  • Condensation Reactions: It can undergo Knoevenagel condensation, leading to the formation of more complex structures by reacting with other compounds .
  • Conversion to Carboxamides: The thioamides derived from 9-formyljulolidine can be converted into carboxamides using trifluoroacetic anhydride, showcasing its versatility in synthetic chemistry .

Research indicates that 9-formyljulolidine exhibits significant biological activity, particularly in the context of inhibiting certain enzymes. For instance, studies have shown that derivatives of this compound can act as fluorescent inhibitors of the trypanosome alternative oxidase, suggesting potential applications in therapeutic contexts against parasitic infections . Additionally, its derivatives have been explored for their cytotoxic effects on various cell lines, indicating a broader spectrum of biological interactions.

The synthesis of 9-formyljulolidine can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation. It has been successfully applied to synthesize julolidine derivatives and their corresponding thioamides from 9-formyljulolidine .
  • Traditional Organic Synthesis: Techniques such as aldol condensation and imine synthesis have been employed to create derivatives of julolidine, including 9-formyljulolidine .
  • Chemical Modification: The compound can also be synthesized through chemical modifications of existing julolidine structures, allowing for the introduction of functional groups like formyl.

9-Formyljulolidine finds applications in various fields:

  • Fluorescent Probes: Due to its luminescent properties, it is used in developing fluorescent sensors for detecting amines and other organic compounds .
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly against parasitic diseases such as those caused by Trypanosoma species.
  • Material Science: The compound's unique luminescent properties are being explored for applications in photonic materials and sensors.

Studies on the interactions of 9-formyljulolidine with biological systems have revealed its potential as a selective inhibitor for specific enzymes involved in metabolic pathways. These interactions are critical for understanding how this compound can be utilized therapeutically. For instance, research has shown that it can effectively inhibit the trypanosome alternative oxidase enzyme, which is crucial for energy metabolism in Trypanosoma parasites .

Several compounds share structural or functional similarities with 9-formyljulolidine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
JulolidineCore structureBasic nitrogen functionality; less reactive than 9-formyljulolidine
8-HydroxyjulolidineHydroxyl groupExhibits different solubility and reactivity due to hydroxyl presence
N-MethyljulolidineMethyl substitutionExhibits altered biological activity compared to 9-formyljulolidine
9-AcetyjulolidineAcetyl groupDifferent reactivity profile; used in organic synthesis

Each of these compounds has unique characteristics that differentiate them from 9-formyljulolidine while maintaining similar core structures or functional groups. The presence of different substituents significantly influences their chemical reactivity and biological activity.

Dates

Modify: 2023-07-20

Explore Compound Types